molecular formula C17H19FN4O3 B2954633 1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1171475-53-8

1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2954633
CAS No.: 1171475-53-8
M. Wt: 346.362
InChI Key: CZQVAPOQZNTSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule. The six-membered piperazine group adopts a slightly distorted chair conformation . The dihedral angle between the mean planes of the two benzene rings is 73.4° . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

In the crystal structure of the compound, C-H⋯O and C-H⋯F interactions link the molecules, forming a three-dimensional structure . The dihedral angle between the mean planes of the two benzene rings is 73.4° . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 326.4 g/mol . It has a topological polar surface area of 48.3 Ų . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 326.15428940 g/mol .

Scientific Research Applications

σ1 Receptor Antagonist for Pain Management

A related compound, identified as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain, was developed through the synthesis of a new series of pyrazoles. This compound exhibits outstanding aqueous solubility, high permeability in Caco-2 cells, high metabolic stability across species, and antinociceptive properties in mice models, classifying it as a BCS class I compound (Díaz et al., 2020).

Antimicrobial Activity

Novel Schiff bases synthesized from related compounds demonstrated excellent in vitro antimicrobial activity against various bacterial and fungal organisms, highlighting their potential as antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Anti-neoplastic Potential

The molecular structure and electronic properties of a similar compound were investigated, revealing its potential as an anti-neoplastic agent through molecular docking studies. The electronegativity in the carbonyl group makes it the most reactive part of the molecule, crucial for binding and inhibitory activity against specific targets (Mary et al., 2015).

Antifungal and Enzyme Inhibitory Activities

Triazole derivatives containing a piperazine nucleus showed significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest their potential as antifungal agents and enzyme inhibitors, validated further through molecular docking (Mermer et al., 2018).

Neuroprotective Activities

New edaravone derivatives containing a benzylpiperazine moiety were designed, synthesized, and evaluated for their neuroprotective activities. These compounds showed promising neuroprotective effects both in vitro and in vivo, indicating their potential as therapeutic agents for treating cerebral ischemic stroke. Molecular docking studies and structure–activity relationships were also presented to support these findings (Gao et al., 2022).

Properties

IUPAC Name

1-[4-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-12(23)20-7-9-21(10-8-20)17(24)16-15(25-2)11-22(19-16)14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQVAPOQZNTSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.